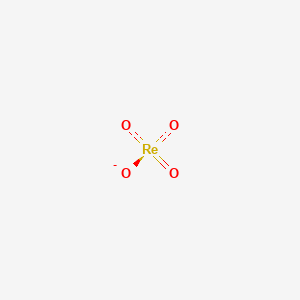
Perrhenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraoxorhenate(1-) is a monovalent inorganic anion and a rhenium oxoanion.
Aplicaciones Científicas De Investigación
Catalytic Applications
Perrhenate compounds are primarily recognized for their catalytic properties in organic reactions.
- Epoxidation Reactions : Recent studies have demonstrated that this compound can act as an effective catalyst for the epoxidation of alkenes using hydrogen peroxide. This process occurs under biphasic conditions, allowing for the recycling of the catalyst and enhancing its efficiency compared to traditional catalysts. The unique ability of this compound to transfer into hydrophobic media significantly boosts its catalytic performance in organic solvents .
- Hydrosilylation and Hydroboration : The this compound anion has been utilized in catalyzing hydrosilylation and hydroboration reactions involving carbonyl compounds and carbon dioxide. These reactions are critical in organic synthesis and have implications for green chemistry practices by providing more sustainable pathways for chemical transformations .
- Methylation Reactions : Catalytic methylation of amines and anilines using this compound has also been reported, showcasing its versatility in facilitating various organic transformations .
Production and Recovery of this compound Compounds
The production of perrhenates, particularly zinc this compound, involves innovative hydrometallurgical processes that enhance the sustainability of rhenium recovery.
- Zinc this compound Production : A study highlighted a method for producing zinc this compound tetrahydrate through a controlled reaction involving rhenium compounds. The crystallographic structure revealed an octahedral configuration, and the compound exhibited favorable thermal properties, making it suitable for various applications .
- Purification Techniques : Efficient methods for purifying ammonium this compound from potassium impurities have been explored. Techniques such as sorption and electrodialysis have shown promise in achieving high purity levels necessary for industrial applications . The sorption method emerged as particularly advantageous due to its simplicity and high yield .
Industrial Uses
Perrhenates are utilized across various industries due to their chemical properties.
- Catalysts in Petroleum Refining : Ammonium this compound is extensively used to synthesize catalysts that improve the octane rating of gasoline. These catalysts play a crucial role in refining processes, enhancing fuel quality while reducing environmental impact .
- Superalloys Manufacturing : Rhenium is a vital component in superalloys used in aerospace applications. Ammonium this compound serves as a precursor material for producing high-purity rhenium metal powder, which is essential for creating durable and heat-resistant alloys .
Case Study 1: Catalytic Epoxidation
Research demonstrated that the use of this compound as a catalyst for alkene epoxidation not only improved reaction yields but also allowed for easy catalyst recovery through back-transfer methods. This approach represents a significant advancement over traditional methods by minimizing waste and enhancing sustainability .
Case Study 2: Zinc this compound Recovery
A systematic investigation into the production of zinc perrhenates revealed that increasing rhenium concentration during precipitation significantly improved recovery rates. This finding emphasizes the importance of optimizing reaction conditions to achieve efficient extraction processes while adhering to sustainable practices .
Propiedades
IUPAC Name |
oxido(trioxo)rhenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.Re/q;;;-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWXHJFQOFOBAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Re](=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4Re- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092105-66-2 |
Source


|
| Record name | Rhenate (Re(OH)O3sup(1-)), (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092105662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














